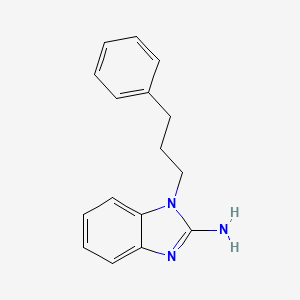

1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine

Übersicht

Beschreibung

1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine is a useful research compound. Its molecular formula is C16H17N3 and its molecular weight is 251.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is structurally similar to 3-phenylpropylamine , which is known to interact with Trypsin-1 and Trypsin-2 in humans . These enzymes play a crucial role in the digestion of proteins in the human body.

Mode of Action

Based on its structural similarity to 3-phenylpropylamine , it might interact with its targets in a similar manner

Biochemical Pathways

A compound with a similar structure, 3-phenylpropanol, has been studied for its biosynthetic pathway extending from l-phenylalanine, involving enzymes like phenylalanine ammonia lyase (pal), enoate reductase (er), aryl carboxylic acid reductase (car), and phosphopantetheinyl transferase (pptase) .

Pharmacokinetics

The adme properties of structurally similar compounds like ramipril suggest that it might have a long elimination half-life, permitting once daily administration . It is also suggested that Ramipril is a prodrug, which is hydrolyzed after absorption to form an active metabolite . These properties might impact the bioavailability of 1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine.

Result of Action

A structurally similar compound, sa4503, has been found to inhibit oxidative stress-induced neuronal death by downregulating the mapk/erk pathway . This suggests that this compound might have similar effects.

Biologische Aktivität

1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies.

Synthesis

The compound can be synthesized through a series of reactions involving benzodiazole derivatives. The general synthetic route involves:

- Formation of Benzodiazole : The initial step typically involves the condensation of an appropriate amine with a carboxylic acid derivative.

- Substitution Reactions : Introducing the phenylpropyl group can be achieved through alkylation reactions using suitable alkyl halides.

- Purification : The final product is purified using techniques such as recrystallization or column chromatography.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent and its interactions with specific biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzodiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the benzodiazole moiety often demonstrate activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects is still under investigation. However, related compounds have been shown to inhibit key enzymes involved in bacterial metabolism and proliferation. For example, some benzodiazole derivatives act as inhibitors of phosphodiesterase and xanthine oxidase, which are critical in various biochemical pathways.

Case Studies

Several case studies have examined the efficacy and safety profile of benzodiazole derivatives:

- Study on Antimicrobial Efficacy : A study demonstrated that a series of benzodiazole derivatives were tested against a panel of bacterial strains. The results indicated that modifications in the side chains significantly influenced their antimicrobial potency.

- Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects of this compound on human cell lines. The compound showed moderate cytotoxicity at higher concentrations but was well-tolerated at therapeutic levels.

Eigenschaften

IUPAC Name |

1-(3-phenylpropyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c17-16-18-14-10-4-5-11-15(14)19(16)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDXZUAAPRACGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.